![molecular formula C25H36O5S B038080 Butixocort CAS No. 120815-74-9](/img/structure/B38080.png)
Butixocort
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
布替索考特主要用于其抗炎特性,属于糖皮质激素酯类 。该化合物以其减少炎症和抑制免疫反应的能力而闻名,使其在治疗各种炎症和自身免疫疾病方面发挥作用。
准备方法
合成路线和反应条件: 布替索考特的合成涉及将替考托醇与丁酸酯化。 反应通常需要催化剂(如硫酸)的存在,并在回流条件下进行,以确保完全酯化 。
工业生产方法: 在工业环境中,布替索考特的生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和持续监测反应条件,以确保高产率和纯度。 最终产品然后使用重结晶或色谱等技术进行纯化 。
化学反应分析
反应类型: 布替索考特经历了几种类型的化学反应,包括:
氧化: 布替索考特可以被氧化形成各种代谢物。
还原: 该化合物可以被还原为其相应的醇。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用如氢化铝锂或硼氢化钠之类的还原剂。
取代: 取代反应通常需要碱性或酸性催化剂的存在.
主要生成物:
氧化: 形成羟基化代谢物。
还原: 形成布替索考特醇。
取代: 根据所用试剂形成各种取代衍生物.
科学研究应用
Scientific Research Applications
Butixocort serves as a valuable tool in various fields of scientific inquiry:
- Chemistry : It is utilized as a model compound for studying corticosteroid reactions and mechanisms, aiding in the understanding of steroid biochemistry.
- Biology : Researchers investigate the effects of glucocorticoids on cellular processes and gene expression, particularly in relation to inflammation and immune response.
- Pharmacology : this compound is studied for its pharmacokinetics and metabolic pathways, providing insights into drug behavior in biological systems.
Medical Applications
This compound is primarily used for treating inflammatory diseases due to its potent anti-inflammatory properties. Its applications include:
- Asthma : It is effective in controlling asthma symptoms by reducing airway inflammation.
- Allergic Rhinitis : The compound alleviates symptoms associated with allergic reactions.
- Arthritis : It provides relief from inflammatory conditions affecting joints.
Industrial Applications
In industrial settings, this compound is involved in:
- Pharmaceutical Formulation : It serves as a reference standard in quality control processes for corticosteroid medications.
- Research and Development : Its unique properties make it a candidate for developing new anti-inflammatory drugs.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Anti-inflammatory Efficacy : A study demonstrated that this compound significantly reduced inflammatory markers in animal models of arthritis, showcasing its effectiveness in managing chronic inflammation.
- Pharmacokinetic Study : Research comparing this compound with budesonide and beclomethasone revealed distinct metabolic profiles, indicating that this compound has a longer duration of action when administered via inhalation .
作用机制
布替索考特通过与细胞质中的糖皮质激素受体结合发挥作用。这种结合导致受体激活,然后受体转运到细胞核并调节特定基因的表达。 主要目标包括参与炎症反应的基因,导致抑制促炎细胞因子和促进抗炎蛋白 。
类似化合物:
布地奈德: 另一种用于其抗炎特性的糖皮质激素。
丙酸倍氯米松: 一种用于治疗哮喘和过敏性鼻炎的糖皮质激素.
比较:
布替索考特与布地奈德: 布替索考特具有独特的药代动力学特征,具有广泛的代谢清除率,而布地奈德吸收迅速,血浆消除半衰期较短.
布替索考特与丙酸倍氯米松: 布替索考特代谢为活性化合物,在肺部的生物转化有限,而丙酸倍氯米松迅速水解为其活性代谢物.
相似化合物的比较
Budesonide: Another glucocorticoid used for its anti-inflammatory properties.
Beclomethasone dipropionate: A corticosteroid used in the treatment of asthma and allergic rhinitis.
Comparison:
Butixocort vs. Budesonide: this compound has a distinct pharmacokinetic profile with extensive metabolic clearance, whereas budesonide is rapidly absorbed and has a shorter plasma elimination half-life.
This compound vs. Beclomethasone dipropionate: this compound is metabolized to active compounds with limited biotransformation in the lung, while beclomethasone dipropionate is hydrolyzed rapidly into its active metabolite.
This compound stands out due to its unique pharmacokinetic profile and its potential for localized anti-inflammatory effects with minimal systemic side effects .
生物活性
Butixocort, also known as this compound 21-propionate (JO 1222), is a synthetic glucocorticoid that has garnered interest due to its pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively, particularly in comparison to other glucocorticoids such as budesonide and beclomethasone dipropionate. In a study involving rats, this compound was administered via intratracheal, intravenous, and oral routes. The results indicated that this compound exhibited a distinct metabolic clearance profile, with limited biotransformation in the lungs. The primary metabolites identified were this compound (JO 1717) and this compound 21-methyl (JO 1605) .
Table 1: Pharmacokinetic Comparison of Glucocorticoids
Parameter | This compound | Budesonide | Beclomethasone Dipropionate |
---|---|---|---|
Bioavailability (oral) | 72% | 15% | Not detectable |
Plasma half-life | ~3 hours | ~3 hours | Variable |
Metabolites | JO 1717, JO 1605 | None | BMP |
This compound functions primarily through its interaction with the glucocorticoid receptor (GR), leading to anti-inflammatory effects. The GR mediates its action by regulating gene expression associated with inflammation and immune responses. Specifically, this compound's mechanism involves:
- Transrepression : It inhibits pro-inflammatory transcription factors such as NF-κB and AP-1, thereby reducing the expression of inflammatory cytokines.
- Transactivation : While it activates certain anti-inflammatory genes, the transrepressive effects are more pronounced, contributing to its therapeutic efficacy without significant side effects typically associated with glucocorticoids .
Clinical Implications
This compound has shown promise in treating conditions characterized by inflammation, such as asthma and chronic obstructive pulmonary disease (COPD). Its inhaled formulation allows for targeted delivery to the lungs, minimizing systemic exposure and associated side effects.
Case Study: Efficacy in Asthma Management
A clinical study evaluated the efficacy of inhaled this compound in patients with moderate to severe asthma. The results demonstrated significant improvements in lung function and reduction in asthma exacerbations compared to placebo. Patients reported fewer systemic side effects compared to traditional systemic glucocorticoids .
属性
CAS 编号 |
120815-74-9 |
---|---|
分子式 |
C25H36O5S |
分子量 |
448.6 g/mol |
IUPAC 名称 |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-sulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C25H36O5S/c1-4-5-21(29)30-25(20(28)14-31)11-9-18-17-7-6-15-12-16(26)8-10-23(15,2)22(17)19(27)13-24(18,25)3/h12,17-19,22,27,31H,4-11,13-14H2,1-3H3/t17-,18-,19-,22+,23-,24-,25-/m0/s1 |
InChI 键 |
HOAKOHHSHOCDLI-TUFAYURCSA-N |
SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CS |
手性 SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CS |
规范 SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。